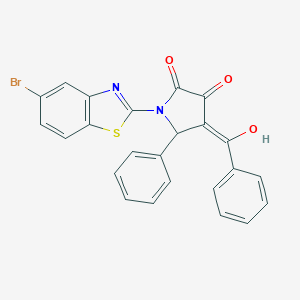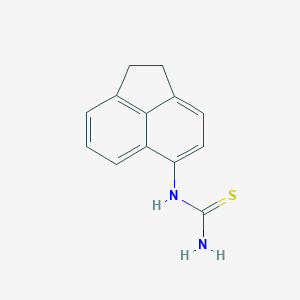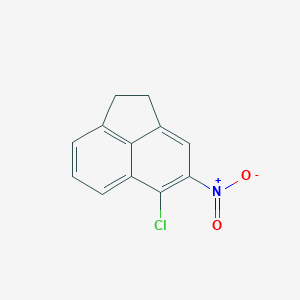
4-benzoyl-1-(5-bromo-1,3-benzothiazol-2-yl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-benzoyl-1-(5-bromo-1,3-benzothiazol-2-yl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a derivative of pyrrolone and benzothiazole, and its unique structure makes it a promising candidate for drug development and other scientific research purposes.
Wirkmechanismus
The mechanism of action of 4-benzoyl-1-(5-bromo-1,3-benzothiazol-2-yl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it is believed that this compound exerts its effects by interacting with specific molecular targets in the body. For example, it has been shown to inhibit the activity of certain enzymes that are involved in the development of cancer and inflammation.
Biochemical and Physiological Effects:
4-benzoyl-1-(5-bromo-1,3-benzothiazol-2-yl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and reduce inflammation. Additionally, this compound has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-benzoyl-1-(5-bromo-1,3-benzothiazol-2-yl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its relatively simple synthesis method. Additionally, this compound has a unique structure that makes it a promising candidate for drug development and other scientific research purposes. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research and development of 4-benzoyl-1-(5-bromo-1,3-benzothiazol-2-yl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one. One potential direction is the development of new drugs based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its use in various applications. Finally, this compound has potential applications in the field of materials science, where it can be used as a building block for the synthesis of new materials with unique properties.
Synthesemethoden
The synthesis of 4-benzoyl-1-(5-bromo-1,3-benzothiazol-2-yl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 5-bromo-2-aminobenzothiazole with 4-benzoyl-3-hydroxy-5-phenyl-2-pyrrolidinone in the presence of a suitable catalyst. The reaction proceeds via the formation of an intermediate, which undergoes cyclization to yield the final product. The synthesis method is relatively simple and can be performed in a standard laboratory setting.
Wissenschaftliche Forschungsanwendungen
4-benzoyl-1-(5-bromo-1,3-benzothiazol-2-yl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has potential applications in various fields of scientific research. One of the most promising applications is in the development of new drugs. The unique structure of this compound makes it a promising candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, this compound has potential applications in the field of materials science, where it can be used as a building block for the synthesis of new materials with unique properties.
Eigenschaften
Molekularformel |
C24H15BrN2O3S |
|---|---|
Molekulargewicht |
491.4 g/mol |
IUPAC-Name |
(4Z)-1-(5-bromo-1,3-benzothiazol-2-yl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H15BrN2O3S/c25-16-11-12-18-17(13-16)26-24(31-18)27-20(14-7-3-1-4-8-14)19(22(29)23(27)30)21(28)15-9-5-2-6-10-15/h1-13,20,28H/b21-19- |
InChI-Schlüssel |
BMJWFPHWDQYNAL-VZCXRCSSSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2/C(=C(\C3=CC=CC=C3)/O)/C(=O)C(=O)N2C4=NC5=C(S4)C=CC(=C5)Br |
SMILES |
C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=NC5=C(S4)C=CC(=C5)Br |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=NC5=C(S4)C=CC(=C5)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether](/img/structure/B282133.png)




![[(4S,5S)-2,2-dimethyl-4,5-diphenyl-3-(3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl)imidazolidin-1-yl]-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methanone](/img/structure/B282140.png)

![10-(8-benzoyl-1a,8a-diphenyl-1a,1b,8,8a-tetrahydro-1H-cyclopropa[3,4]pyrrolo[2,1-b][1,3]benzothiazol-1-ylidene)-9(10H)-anthracenone](/img/structure/B282143.png)



